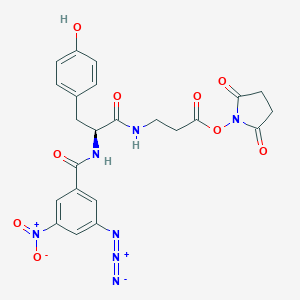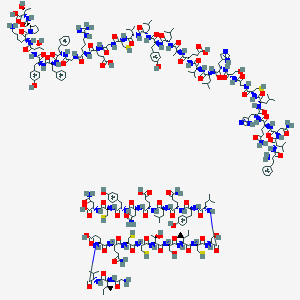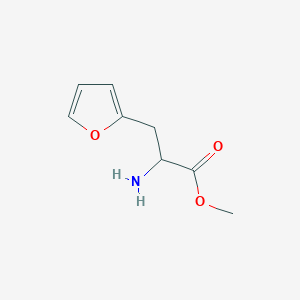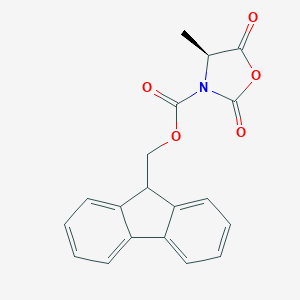
Mgggr
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound MGGGR, with the chemical formula C25H42O21, is a complex organic molecule characterized by multiple hydroxyl groups and ether linkages. It is known for its intricate structure, which includes several six-membered rings and a carboxylic acid group. The compound’s unique arrangement of atoms and bonds makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MGGGR involves multiple steps, each requiring precise control of reaction conditions. The process typically begins with the formation of the core structure, followed by the addition of hydroxyl groups and ether linkages. Key reagents used in the synthesis include various alcohols, acids, and catalysts that facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound is achieved through a series of chemical reactions conducted in large-scale reactors. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and adjusted to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
MGGGR undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carboxylic acid group produces alcohols.
Scientific Research Applications
MGGGR has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which MGGGR exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl groups and ether linkages play a crucial role in these interactions, facilitating binding to enzymes and receptors. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
MGGGR can be compared to other similar compounds, such as:
Glucose: Both compounds contain multiple hydroxyl groups, but this compound has a more complex structure.
Sucrose: Like this compound, sucrose contains ether linkages, but it lacks the carboxylic acid group.
Cellulose: Shares the presence of hydroxyl groups and ether linkages, but differs in its polymeric nature.
The uniqueness of this compound lies in its specific arrangement of functional groups and rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[5-hydroxy-2-methoxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxyoxan-2-yl]methoxy]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O21/c1-5-8(27)18(44-23-16(35)11(30)9(28)6(3-26)42-23)20(25(39-2)41-5)46-24-17(36)12(31)10(29)7(43-24)4-40-22-15(34)13(32)14(33)19(45-22)21(37)38/h5-20,22-36H,3-4H2,1-2H3,(H,37,38) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGBHQRXLBYEBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC)OC2C(C(C(C(O2)COC3C(C(C(C(O3)C(=O)O)O)O)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10926181 |
Source


|
| Record name | Methyl hexopyranosyl-(1->3)-[hexopyranuronosyl-(1->6)hexopyranosyl-(1->2)]-6-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10926181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128643-92-5 |
Source


|
| Record name | Methyl 3-O-glucopyranosyl-2-O-(6-O-(glucopyranosyluronic acid)glucopyranosyl)rhamnopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128643925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl hexopyranosyl-(1->3)-[hexopyranuronosyl-(1->6)hexopyranosyl-(1->2)]-6-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10926181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(1-Methyl-2,3-dihydropyrido[3,4-b]pyrazin-4(1H)-yl)ethanone](/img/structure/B144971.png)








![4-Fluoro-N-(2-[4-(7-hydroxy-naphthalen-1-YL)-piperazin-1-YL]-ethyl)-benzamide](/img/structure/B144989.png)
